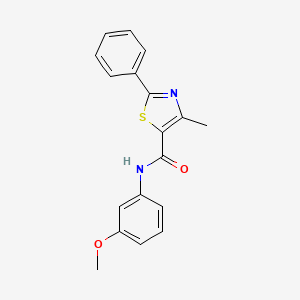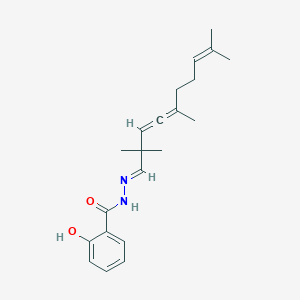
N-(3-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, also known as MTZ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MTZ belongs to the class of thiazole derivatives, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thiazole derivatives are synthesized and characterized for their structural properties. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored, highlighting the methods to produce structurally novel compounds (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
These compounds are often studied for their cytotoxic activities against various cancer cell lines. For instance, specific synthesized compounds have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer research (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition
Thiazole-based derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic conditions. This application is crucial for protecting industrial materials, demonstrating the versatility of thiazole compounds in materials science (Chaitra, Mohana, & Tandon, 2016).
Antimicrobial Activities
Research into novel thiazole derivatives also includes their antimicrobial evaluation. Some compounds have been synthesized and shown significant activity against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-16(23-18(19-12)13-7-4-3-5-8-13)17(21)20-14-9-6-10-15(11-14)22-2/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWRYOWKLIUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)
![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)
![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)
![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)

![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)
![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)
![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)
![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)
![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)